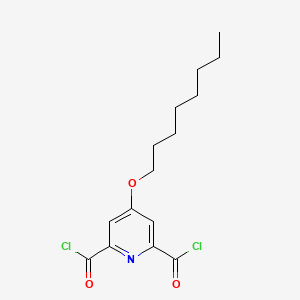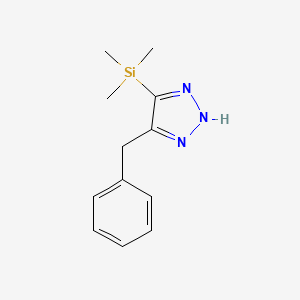
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol is a complex organic compound that features both acetic acid and phenol functional groups, with multiple bromine atoms attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The process begins with the bromination of phenol to produce 2,4-dibromophenol. This intermediate is then reacted with 2,4-dibromophenoxy to form the final compound. The reaction conditions often require the presence of a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like chloroform or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can produce various substituted phenols .
Aplicaciones Científicas De Investigación
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromophenol: A simpler brominated phenol with similar reactivity but fewer bromine atoms.
4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol: A closely related compound with a similar structure and properties
Uniqueness
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol is unique due to its combination of acetic acid and phenol functional groups, along with multiple bromine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
80246-32-8 |
|---|---|
Fórmula molecular |
C14H10Br4O4 |
Peso molecular |
561.8 g/mol |
Nombre IUPAC |
acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2.C2H4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17;1-2(3)4/h1-5,17H;1H3,(H,3,4) |
Clave InChI |
BDRCAZNRNXNVLO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)

![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)

![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
